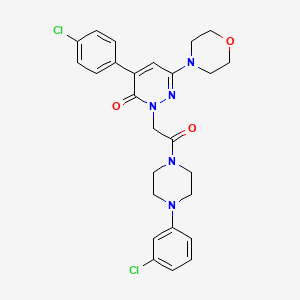
Sirt2-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sirt2-IN-5 is a selective inhibitor of the enzyme sirtuin 2, which is a member of the sirtuin family of proteins. Sirtuin 2 is a nicotinamide adenine dinucleotide-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and metabolism. Sirtuin 2 has been implicated in several diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This compound has been developed as a potent and selective inhibitor of sirtuin 2, making it a valuable tool for studying the biological functions of this enzyme and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sirt2-IN-5 involves multiple steps, including the preparation of key intermediates and their subsequent coupling to form the final product. The synthetic route typically starts with the preparation of a substituted benzylamine, which is then coupled with a nicotinamide derivative under specific reaction conditions. The reaction conditions often involve the use of organic solvents, such as dimethylformamide or dichloromethane, and catalysts, such as palladium or copper complexes. The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial production may also involve the use of automated synthesis equipment and large-scale purification techniques, such as high-performance liquid chromatography, to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sirt2-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. The reactions are typically carried out in the presence of a catalyst, such as palladium on carbon.
Substitution: Common reagents for substitution reactions include halogenating agents, such as chlorine or bromine, and nucleophiles, such as amines or thiols. The reactions are typically carried out in organic solvents, such as dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives with altered functional groups, while reduction may result in the formation of reduced derivatives with different chemical properties.
Applications De Recherche Scientifique
Sirt2-IN-5 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a chemical probe to study the enzymatic activity of sirtuin 2 and its role in various biochemical pathways.
Biology: The compound is used to investigate the biological functions of sirtuin 2 in cellular processes, such as cell cycle regulation, apoptosis, and metabolism.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of diseases, such as cancer, neurodegenerative disorders, and metabolic diseases. It is used in preclinical studies to evaluate its efficacy and safety in disease models.
Industry: The compound is used in the development of new drugs and therapeutic strategies targeting sirtuin 2. It is also used in the production of research reagents and diagnostic tools.
Mécanisme D'action
Sirt2-IN-5 exerts its effects by selectively inhibiting the enzymatic activity of sirtuin 2. The compound binds to the active site of sirtuin 2, preventing the deacetylation of its substrates. This inhibition leads to the accumulation of acetylated proteins, which can affect various cellular processes. The molecular targets of this compound include histones, transcription factors, and other proteins involved in cell cycle regulation, apoptosis, and metabolism. The inhibition of sirtuin 2 by this compound can modulate these pathways, leading to changes in cellular function and potentially therapeutic effects in disease models.
Comparaison Avec Des Composés Similaires
Sirt2-IN-5 is unique among sirtuin 2 inhibitors due to its high selectivity and potency. Similar compounds include:
AGK2: Another selective inhibitor of sirtuin 2, but with different chemical properties and potency.
AK7: A sirtuin 2 inhibitor with potential therapeutic applications in neurodegenerative diseases.
Tenovin-6: A dual inhibitor of sirtuin 1 and sirtuin 2, with broader biological effects.
Compared to these compounds, this compound offers a unique combination of selectivity, potency, and stability, making it a valuable tool for studying the biological functions of sirtuin 2 and its potential therapeutic applications.
Propriétés
Formule moléculaire |
C26H27Cl2N5O3 |
|---|---|
Poids moléculaire |
528.4 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C26H27Cl2N5O3/c27-20-6-4-19(5-7-20)23-17-24(31-12-14-36-15-13-31)29-33(26(23)35)18-25(34)32-10-8-30(9-11-32)22-3-1-2-21(28)16-22/h1-7,16-17H,8-15,18H2 |
Clé InChI |
LELIKKNLOSXVAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C(=CC(=N3)N4CCOCC4)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]-](/img/structure/B12429242.png)

![[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol](/img/structure/B12429256.png)

![(4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12429273.png)
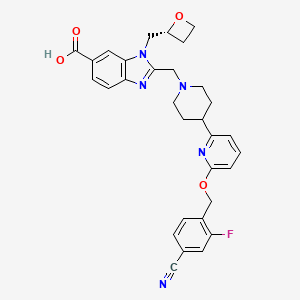
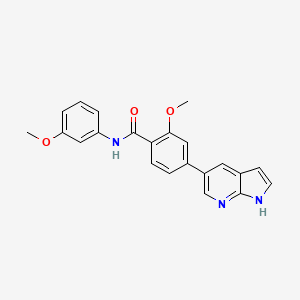
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B12429287.png)
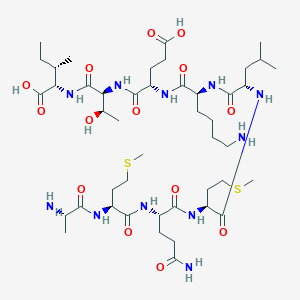
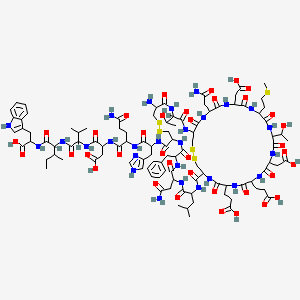
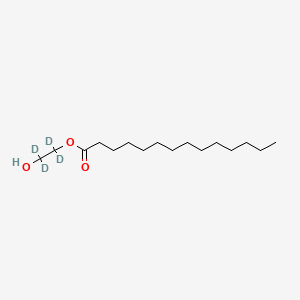
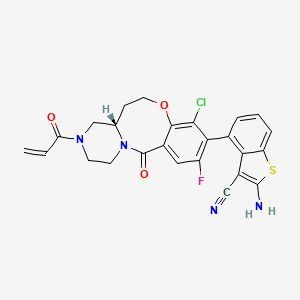
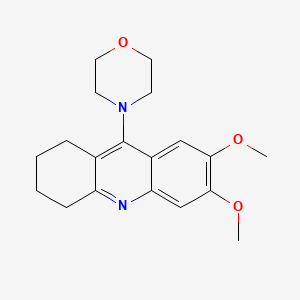
![(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B12429331.png)
